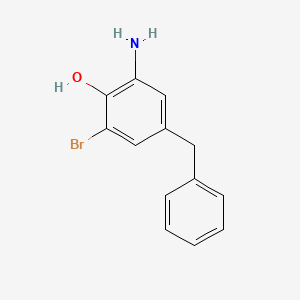![molecular formula C12H20O6 B13860134 Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol is an organic compound with the molecular formula C12H20O6. It is characterized by its unique spiro structure, which includes two dioxolane rings fused to a pyran ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol typically involves organic synthesis techniques. One common method includes the reaction of fructopyranose derivatives with isopropylidene groups under acidic conditions to form the desired spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the formation of the correct product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the dioxolane or pyran rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with active sites on enzymes or binding to specific receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol include:
2,2,2’,2’-Tetramethyldihydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’ (4’H)-one: This compound has a similar spiro structure but differs in the presence of a ketone group instead of an alcohol.
(3a’R,4S,7’S,7a’R)-2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl acrylate: This compound includes an acrylate group, making it useful in polymer chemistry.
2,2,2’,2’-Tetramethyltetrahydrospiro[1,3-dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-yl sulfamate: This compound contains a sulfamate group, which can impart different chemical properties and reactivity.
The uniqueness of Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6’-[1,3]dioxolo[4,5-c]pyran]-7’-ol lies in its specific combination of functional groups and its stability under various conditions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H20O6 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8+,9+,12+/m1/s1 |
Clé InChI |
NFHXOQDPQIQPKT-ARHDFHRDSA-N |
SMILES isomérique |
CC1(OC[C@]2(O1)[C@H]([C@@H]3[C@@H](CO2)OC(O3)(C)C)O)C |
SMILES canonique |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
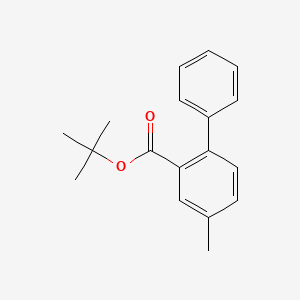

![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate](/img/structure/B13860097.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

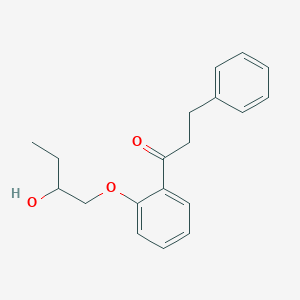
![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
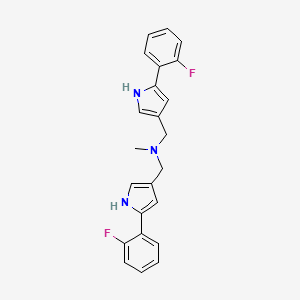
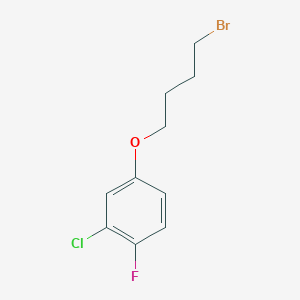
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
